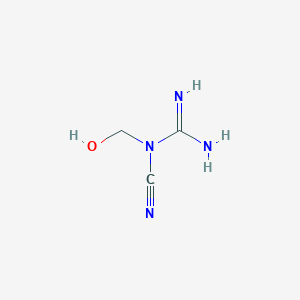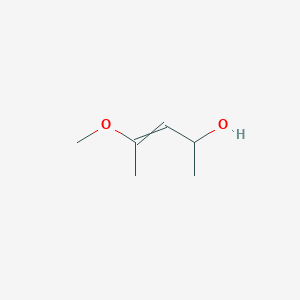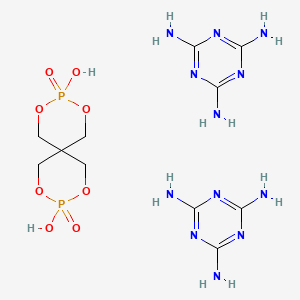
Melammonium pentate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melammonium pentate is a pentate salt of an amino-s-triazine. It is known for its flame-retardant properties and is commonly used in various polymer compositions to enhance their resistance to fire . This compound is particularly valuable in the production of flame-retardant polyurethane and polyolefin compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melammonium pentate is synthesized through the hydrolysis of dihalopentate, followed by a reaction with an amino-s-triazine such as melamine or ammelide . The general steps are as follows:
Hydrolysis of Dihalopentate: This step involves the hydrolysis of dihalopentate using aqueous alkali or water in the presence of a tertiary amine.
Reaction with Amino-s-Triazine: The hydrolysis product is then reacted with an amino-s-triazine (melamine or ammelide) under reflux conditions to form the pentate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Encapsulation techniques are often employed to reduce contact between flame retardants during processing, thus preventing pre-reaction and degradation of flameproofing properties .
Chemical Reactions Analysis
Types of Reactions
Melammonium pentate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Melammonium pentate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymer compositions.
Medicine: Research into its potential use in medical materials and devices.
Mechanism of Action
The mechanism by which melammonium pentate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The molecular targets and pathways involved include the interaction with nitrogen-containing phosphates and the formation of stable, non-flammable compounds .
Comparison with Similar Compounds
Similar Compounds
Pentate Salt of Ammelide: Another pentate salt of an amino-s-triazine, similar in structure and function to melammonium pentate.
Ammonium Polyphosphate: A nitrogen-containing phosphate commonly used in combination with this compound for enhanced flame-retardant properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides superior flame-retardant properties compared to other similar compounds. Its ability to form a stable char layer and its compatibility with various polymer matrices make it a valuable additive in flame-retardant formulations .
Properties
CAS No. |
70776-17-9 |
|---|---|
Molecular Formula |
C11H22N12O8P2 |
Molecular Weight |
512.32 g/mol |
IUPAC Name |
3,9-dihydroxy-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C5H10O8P2.2C3H6N6/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;2*4-1-7-2(5)9-3(6)8-1/h1-4H2,(H,6,7)(H,8,9);2*(H6,4,5,6,7,8,9) |
InChI Key |
JCDRSDQQFZMLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(=O)(O1)O)COP(=O)(OC2)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


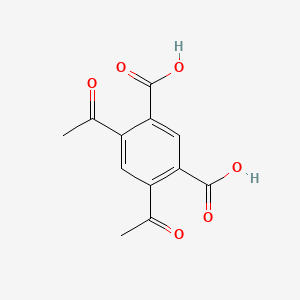

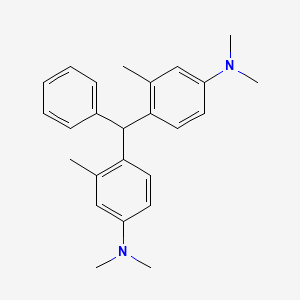
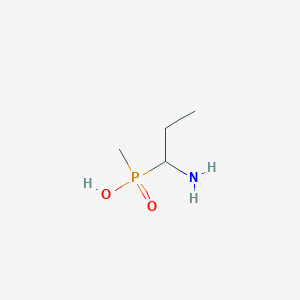
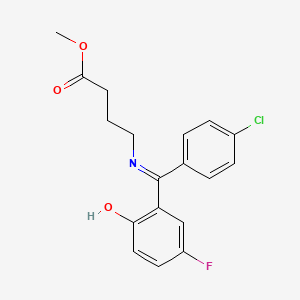
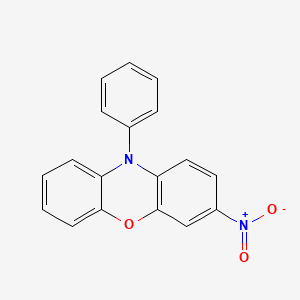
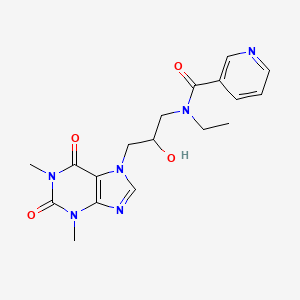
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
